molecular formula C19H22O6 B1234403 Alectrol

Alectrol

Cat. No.: B1234403
M. Wt: 346.4 g/mol
InChI Key: FIKOOQXJBAJJSE-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alectrol, identified as (+)-orobanchyl acetate, is a strigolactone (SL) class compound first isolated from root exudates of red clover (Trifolium pratense) and cowpea (Vigna unguiculata). It acts as a germination stimulant for root parasitic plants such as Orobanche minor and Striga gesnerioides . Its structure was initially misassigned due to overlapping spectroscopic signals and the absence of chiroptical data . However, Sugimoto’s group resolved this controversy in 2011 by confirming its structure as (+)-4-O-acetyl orobanchol through advanced spectroscopic analysis, including circular dichroism (CD) and nuclear magnetic resonance (NMR) . This compound is biosynthetically derived from orobanchol via acetylation, a modification critical for its bioactivity and stability in soil environments .

Properties

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

(3E)-8a-hydroxy-8,8-dimethyl-3-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-5,6,7,8b-tetrahydro-3aH-indeno[1,2-b]furan-2-one

InChI

InChI=1S/C19H22O6/c1-10-7-14(24-16(10)20)23-9-13-12-8-11-5-4-6-18(2,3)19(11,22)15(12)25-17(13)21/h7-9,12,14-15,22H,4-6H2,1-3H3/b13-9+

InChI Key

FIKOOQXJBAJJSE-UKTHLTGXSA-N

Isomeric SMILES

CC1=CC(OC1=O)O/C=C/2\C3C=C4CCCC(C4(C3OC2=O)O)(C)C

Canonical SMILES

CC1=CC(OC1=O)OC=C2C3C=C4CCCC(C4(C3OC2=O)O)(C)C

Synonyms

alectrol

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Insights:

  • This compound vs. Orobanchol : this compound is the acetylated derivative of orobanchol, enhancing its lipophilicity and environmental stability . Orobanchol’s free hydroxyl group at C-4 enables direct interaction with parasitic plant receptors, while acetylation in this compound modifies receptor-binding kinetics .
  • This compound vs. Solanacol : Solanacol uniquely incorporates a benzene ring in its A-ring, unlike this compound’s tricyclic structure. This difference confers distinct stereochemical properties, with solanacol being the first natural SL with a 2′-epi configuration .
  • This compound vs. 5-Deoxystrigol (5DS) : While both induce parasitic seed germination, 5DS lacks a hydroxyl group at C-5, reducing its polarity and altering its rhizosphere mobility .

Analytical Challenges

  • Mass Spectrometry : this compound is detected via MRM transitions at m/z 347→97 and 389→97, distinct from orobanchol (m/z 347→233) .

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